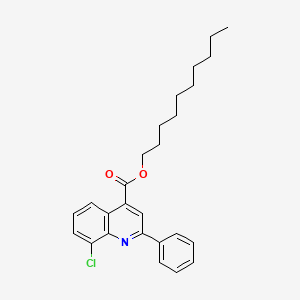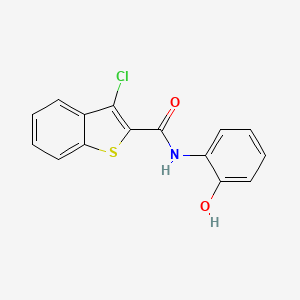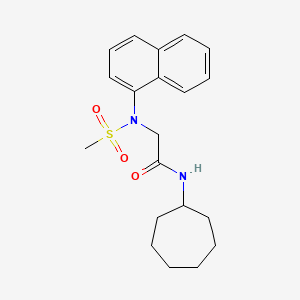![molecular formula C18H26N6O B12460112 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460112.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE is a complex organic compound with a unique structure that includes a cyclohexene ring, a morpholine ring, and a pyrazolo[3,4-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: This core structure can be synthesized through a condensation reaction between a pyrazole derivative and a pyrimidine derivative.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- N-(Cyclohex-1-en-1-yl)morpholine
Uniqueness
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHYL-4-(MORPHOLIN-4-YL)PYRAZOLO[3,4-D]PYRIMIDIN-6-AMINE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core is particularly noteworthy for its potential bioactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C18H26N6O |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C18H26N6O/c1-23-16-15(13-20-23)17(24-9-11-25-12-10-24)22-18(21-16)19-8-7-14-5-3-2-4-6-14/h5,13H,2-4,6-12H2,1H3,(H,19,21,22) |
InChI-Schlüssel |
DRGRASKXMWTNJA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCCC3=CCCCC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)

![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12460073.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B12460075.png)


![N-(2,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide (non-preferred name)](/img/structure/B12460090.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B12460096.png)
![2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12460101.png)
![4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12460104.png)
![2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460120.png)
![Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B12460122.png)
